3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(17)4-3-9-13-11-12-6-5-8(7-1-2-7)15(11)14-9/h5-7H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZWTGASKRVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of a cyclopropylamine derivative with a suitable nitrile and hydrazine under acidic or basic conditions.
Functionalization: The triazolopyrimidine core is then functionalized by introducing the propanoic acid moiety. This can be done through a nucleophilic substitution reaction where the triazolopyrimidine is reacted with a halogenated propanoic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or propanoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 233.25 g/mol
- CAS Number : 885949-41-7
The compound features a triazolo-pyrimidine structure, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's unique pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study reported that a related triazolo-pyrimidine derivative showed significant cytotoxicity against human cancer cells, suggesting a promising avenue for developing new anticancer agents.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development into antibiotics or adjunct therapies for infectious diseases.
Neurological Applications
Recent investigations into the neuroprotective effects of triazolo-pyrimidine derivatives indicate that they may play a role in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Effective against bacteria | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of triazolo-pyrimidines, including 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid. The results indicated that certain modifications enhanced anticancer activity significantly compared to existing chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a collaborative study between several universities, the antimicrobial properties of this compound were tested against common pathogens. The results showed that it inhibited growth at micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This can lead to alterations in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents at positions 5 and 7 of the triazolopyrimidine ring. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Molecular Weight and Solubility :
- The cyclopropyl analog (MW 272.27) is lighter than derivatives with aromatic or fluorinated groups, suggesting better membrane permeability.
- The acetamidophenyl derivative (MW 366.30) has the highest molecular weight, likely reducing solubility but improving target affinity .
Biological Activity
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C11H12N6O2
- Molecular Weight : 248.25 g/mol
- CAS Number : 885949-41-7
Synthesis
The compound is synthesized through a series of reactions involving triazole derivatives and propanoic acid moieties. The general synthetic pathway includes:
- Formation of the triazole ring.
- Introduction of the cyclopropyl group.
- Coupling with propanoic acid.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 1,2,4-triazole, including 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, exhibit significant anti-inflammatory properties. In vitro tests demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures .
Antibacterial and Anthelmintic Activity
The compound has also been evaluated for its antibacterial and anthelmintic activities. Studies showed that it effectively reduced the growth of various Gram-positive and Gram-negative bacterial strains. Additionally, it exhibited anthelmintic activity against Rhabditis sp., highlighting its potential as a therapeutic agent in treating infections and parasitic diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 release | |
| Antibacterial | Effective against Gram-positive/negative bacteria | |
| Anthelmintic | Active against Rhabditis sp. |
Case Studies
In a recent study published in April 2023, researchers synthesized several derivatives of 1,2,4-triazole containing propanoic acid moieties to evaluate their biological activities. Among these derivatives, certain compounds demonstrated notable reductions in cytokine levels without exhibiting toxicity in cell cultures. Specifically, compounds labeled as 3a , 3c , and 3e showed the most promising anti-inflammatory effects by significantly lowering TNF-α levels .
Q & A
Q. What are the key steps in synthesizing triazolopyrimidine derivatives like 3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
A common method involves cyclocondensation of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization. For example, Shah and Rojivadiya () achieved high-purity products by refluxing reagents in DMF, cooling the mixture, and isolating solids via ethanol recrystallization. Key parameters include reaction time (10–12 minutes for fusion), solvent choice (DMF for solubility, methanol for precipitation), and crystallization conditions (ethanol for purity ≥95%).
Table 1: Example Synthesis Parameters
| Reagent | Quantity (mol) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Aminoguanidine | 0.01 | DMF | 75–85 | ≥95 |
| Ethyl 3-oxohexanoate | 0.01 | Methanol | – | – |
Q. How can researchers assess the purity of synthesized triazolopyrimidine derivatives?
Purity is typically evaluated via:
- HPLC/GC-MS : Quantifies impurities (e.g., unreacted starting materials).
- Elemental Analysis : Confirms C, H, N composition (e.g., deviations >0.3% indicate impurities).
- Melting Point : Sharp melting ranges (e.g., 205–207°C for triazolopyrimidines) correlate with high crystallinity and purity ().
- NMR Spectroscopy : Absence of extraneous peaks in H/C spectra (e.g., δ 8.91–8.90 ppm for aromatic protons in ).
Note: Purity ≥95% is achievable via ethanol recrystallization ( ).
Q. What safety protocols are critical when handling triazolopyrimidines?
- PPE : Gloves, lab coats, and eye protection ( ).
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, methanol).
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal ( ).
- Emergency Measures : Immediate rinsing for skin contact and medical consultation for inhalation exposure ().
Advanced Research Questions
Q. How can structural contradictions in triazolopyrimidine derivatives be resolved?
Discrepancies between expected and observed data (e.g., NMR shifts or melting points) require:
- X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine in ).
- Density Functional Theory (DFT) : Computational modeling to predict tautomerism or regiochemical outcomes (e.g., cyclopropyl vs. trifluoromethyl substituent effects).
- Comparative Spectroscopy : Cross-validate H/C NMR with literature (e.g., δ 2.60 ppm for methylthio groups in ).
Case Study : A 5°C deviation in melting point may indicate polymorphic forms or solvent inclusion ( vs. 6).
Q. What strategies optimize the biological activity of triazolopyrimidines in structure-activity relationship (SAR) studies?
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to enhance metabolic stability.
- Scaffold Hybridization : Combine triazolopyrimidine cores with bioactive motifs (e.g., morpholinomethyl in ) to target enzymes like CB2 cannabinoid receptors.
- In Silico Screening : Use molecular docking to predict binding affinity (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
Table 2: SAR Trends for Triazolopyrimidines
Q. How can researchers address low yields in triazolopyrimidine synthesis?
- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation ().
- Temperature Control : Maintain reflux at 80–90°C to prevent decomposition ( ).
- Workup Refinement : Use gradient recrystallization (ethanol→water) to remove byproducts ().
Example : Increasing methanol volume from 10 mL to 15 mL improved yield by 12% in .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
